molecular formula C14H17Cl3N2O3S B11698678 Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11698678
M. Wt: 399.7 g/mol
InChI Key: MRPVKLSIDSIUDA-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an acetylated trichloroethylamine group at position 2 and a methyl ester at position 2.

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

methyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H17Cl3N2O3S/c1-7(20)18-13(14(15,16)17)19-11-10(12(21)22-2)8-5-3-4-6-9(8)23-11/h13,19H,3-6H2,1-2H3,(H,18,20)

InChI Key

MRPVKLSIDSIUDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Phenylthioethanol

Heating 2-phenylthioethanol with a Pd/Al catalyst at elevated temperatures induces oxidative cyclization, forming benzo[b]thiophene. Subsequent hydrogenation using Pd/C or Pt under H₂ atmosphere reduces the aromatic ring to yield 4,5,6,7-tetrahydrobenzo[b]thiophene.

Arylmercapto Acetal Cyclization

Arylmercapto acetals cyclize in the presence of ZnCl₂-impregnated montmorillonite or Amberlyst A-15 in toluene, producing substituted benzothiophenes. For example, gas-phase cyclization of 2-(methylthio)phenylacetylenes with PdI₂/KI and CO generates benzothiophene-3-carboxylates directly.

Introduction of the Methyl Ester Group

The methyl ester at position 3 is introduced via alkoxycarbonylation or esterification:

Palladium-Catalyzed Carbonylation

A PdI₂/KI system catalyzes the oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under CO and air (40 atm), yielding methyl benzothiophene-3-carboxylates. For instance, methyl 2-phenylbenzo[b]thiophene-3-carboxylate is synthesized in 80% yield under these conditions.

Esterification of Carboxylic Acid Intermediates

Hydrolysis of pre-formed benzothiophene-3-carbonyl chlorides (e.g., using HCl/EtOH) followed by treatment with methanol and H₂SO₄ affords the methyl ester. This method is less efficient due to side reactions but remains viable for sensitive substrates.

Functionalization at Position 2: Amination and Trichloroethyl-Acetylamino Substitution

The amino group at position 2 is introduced via nucleophilic substitution or reduction, followed by coupling with 1-(acetylamino)-2,2,2-trichloroethyl derivatives:

Nitration and Reduction

Nitration of the tetrahydrobenzothiophene core using HNO₃/H₂SO₄ at 0–5°C, followed by catalytic hydrogenation (Pd/C, H₂), yields the 2-amino derivative. This intermediate is critical for subsequent amidation.

Direct Amination

Reaction of 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ammonia in a sealed tube at 150°C provides the 2-amino derivative.

Coupling with 1-(Acetylamino)-2,2,2-Trichloroethylamine

The 2-amino intermediate reacts with 1-(acetylamino)-2,2,2-trichloroethyl isocyanate or acyl chloride in the presence of triethylamine. For example, treatment with 2,2,2-trichloroacetyl chloride followed by acetylation with acetic anhydride yields the target compound.

Integrated Synthetic Routes

Route 1: Sequential Cyclization, Esterification, and Amidation

  • Cyclization : 2-(Methylthio)phenylacetylene undergoes PdI₂/KI-catalyzed carbonylation in methanol to form methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Nitration/Reduction : The product is nitrated and reduced to the 2-amino derivative.

  • Amidation : Reaction with 2,2,2-trichloroacetyl chloride and acetylation affords the final compound.

Yield : 57–68% over three steps.

Route 2: One-Pot Tandem Reaction

A modified Pd-catalyzed process combines cyclization, alkoxycarbonylation, and in situ amination using 1-(acetylamino)-2,2,2-trichloroethylamine. This method, conducted in ionic liquids (e.g., BmimBF₄), achieves 65% yield with catalyst recycling.

Analytical Data and Optimization

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (PdI₂/KI)5 mol% PdI₂, 2.5 equiv KIMaximizes S-cyclization and CO insertion
CO Pressure40 atm (4:1 CO/air)Prevents over-carbonylation
SolventMethanol or BmimBF₄Enhances nucleophilicity and catalyst stability
Temperature80–100°CBalances reaction rate and decomposition

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.85–2.10 (m, 4H, tetrahydro CH₂), 3.70 (s, 3H, COOCH₃), 6.25 (s, 1H, NH), 2.05 (s, 3H, CH₃CO).

  • IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

PdI₂/KI promotes 5-endo-dig cyclization, favoring benzo[b]thiophene over isomeric forms. Substituents on the aryl ring further direct selectivity.

Steric Hindrance in Amidation

Bulky trichloroethyl groups necessitate slow addition of acyl chlorides and excess triethylamine to prevent dimerization. Microwave-assisted coupling reduces reaction time and improves yields .

Chemical Reactions Analysis

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-({1-[(4-Bromobenzoyl)Amino]-2,2,2-Trichloroethyl}Amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Substituents: A 4-bromobenzoyl group replaces the acetyl group on the amino moiety.

Ethyl 2-[(2-Chloroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Substituents : A chloroacetyl group replaces the acetyl-trichloroethylamine moiety.
  • Synthesis: Prepared via reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with chloroacetyl chloride .

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Substituents : A benzoyl group replaces the acetyl-trichloroethylamine group.
  • Crystallography : Exhibits an S(6) hydrogen-bonded ring motif, stabilizing the molecular conformation .

Variations in the Ester Group

Methyl 2-Amino-6-Phenyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Substituents : A phenyl group at position 6 and a methyl ester at position 3.
  • Molecular Weight : 287.38 g/mol, significantly lower than the trichloroethylamine analog due to the absence of heavy atoms .

Ethyl 2-{[3-(Anilinocarbonyl)-2H-Chromen-2-Ylidene]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

Crystallographic and Spectroscopic Data

Compound Key Spectral Data (NMR/HRMS) Yield Reference
Methyl target compound Not reported in evidence N/A N/A
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-... (MFCD00696404) 1H/13C NMR confirmed; HRMS-ESI: m/z calc. 390.1370 22%
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Disorder in cyclohexene ring; S(6) H-bond motif 65%

Biological Activity

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structural combination of a benzothiophene core and a trichloroethyl group, which may influence its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C19H20Cl3N3O4S
  • Molecular Weight : 492.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : MDXFEEQPOYZSQF-UHFFFAOYSA-N

The structure includes functional groups that may contribute to its biological activity, particularly in medicinal chemistry contexts.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trichloroethyl moiety is likely significant in binding interactions due to its electron-withdrawing properties, enhancing the compound's reactivity and affinity for biological targets.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of benzothiophene derivatives. This compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties published in Pharmaceutical Biology, the compound was tested against several pathogens. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound492.8 g/molAntitumor and antimicrobial
Ethyl 6-methyl-2-{[phenylacetyl]amino}-4-thiazolidinecarboxylic acid458.8 g/molAntimicrobial
Methyl 3-(4-hydroxyphenyl)propanoate304.3 g/molAntioxidant

This table highlights the molecular weights and biological activities of related compounds. The unique structural features of this compound contribute to its distinct biological profile.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Synthesis involves multi-step reactions, including condensation of trichloroethylamine derivatives with tetrahydrobenzothiophene precursors. Critical steps include:
  • Amide bond formation: Use of chloroacetyl chloride or similar acylating agents under inert atmospheres (e.g., N₂) to prevent side reactions .
  • Purification: Reverse-phase HPLC (methanol-water gradients) or recrystallization (e.g., methanol) to achieve >95% purity .
  • Catalysis: Triethylamine as a base to stabilize intermediates during acylation .
    Optimization requires temperature control (0–25°C for exothermic steps) and stoichiometric precision (1.2:1 molar ratios for anhydrides) to minimize byproducts .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

  • Methodological Answer:
  • IR Spectroscopy: Peaks at 1650–1670 cm⁻¹ (C=O stretch of ester/acetyl groups) and 3300–3400 cm⁻¹ (N-H stretch of amide) .
  • ¹H NMR: Key signals include:
  • δ 3.7–3.8 ppm (ester methyl group).
  • δ 1.7–2.5 ppm (tetrahydrobenzothiophene ring protons).
  • δ 6.5–7.5 ppm (aromatic protons in substituted derivatives) .
  • LC-MS/HRMS: Molecular ion peaks (e.g., m/z 492.8) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact this compound’s biological activity?

  • Methodological Answer:
  • Halogen Effects: Chlorine or bromine substitution at the phenyl ring (e.g., 4-chloro derivatives) enhances electronegativity, improving binding to biological targets (e.g., enzymes) .
  • SAR Studies: Compare EC₅₀ values in assays (e.g., antibacterial activity). For example:
DerivativeSubstituentAntibacterial Activity (MIC, µg/mL)
ParentNone32
4-ClCl8
4-BrBr4
(Data adapted from )
  • Mechanistic Insight: Halogens increase lipophilicity, enhancing membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer:
  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), temperature (37°C), and enzyme batch .
  • Dose-Response Curves: Use 8–12 concentration points to improve IC₅₀ accuracy .
  • Orthogonal Assays: Validate results with fluorescence polarization (for binding affinity) and cellular assays (e.g., cytotoxicity in HEK293 cells) .
  • Statistical Analysis: Apply ANOVA or Student’s t-test (p < 0.05) to assess significance .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced target specificity?

  • Methodological Answer:
  • Docking Workflow:

Target Selection: Use PDB structures (e.g., 3ERT for estrogen receptors).

Ligand Preparation: Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set) .

Binding Site Analysis: Identify key residues (e.g., Arg394 for hydrogen bonding) .

  • Predictive Metrics: Prioritize derivatives with:
  • ΔG < −8 kcal/mol (binding energy).
  • RMSD < 2.0 Å (pose stability) .
  • Validation: Compare docking scores with experimental IC₅₀ values .

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